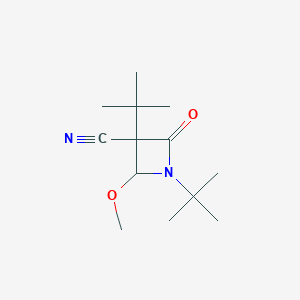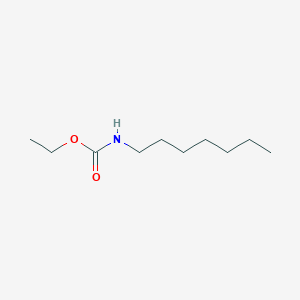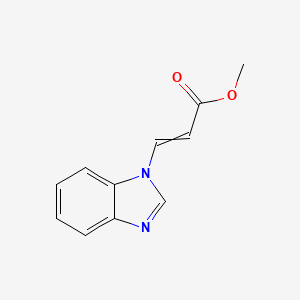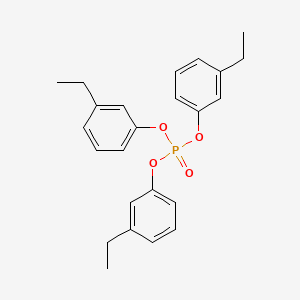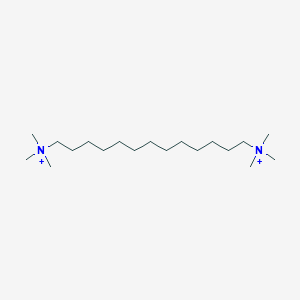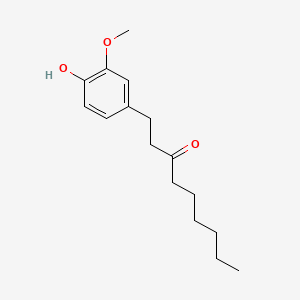![molecular formula C19H24N2O4 B14646634 N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide CAS No. 54628-38-5](/img/structure/B14646634.png)
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide is a complex organic compound that features a benzamide core with a bis(2-hydroxyethyl)amino group and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions . The reaction proceeds through a series of steps, including hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection, to yield the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are critical to achieving these goals. The process is designed to be environmentally friendly and safe for large-scale production .
化学反応の分析
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like diethanolamine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways. As an amine, it can accept hydrogen to form hydroxide and a conjugate acid, which can alter the pH of the solution and affect various biochemical processes . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives: These compounds share a similar bis(2-hydroxyethyl)amino group and exhibit antimicrobial activities.
N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide: Another compound with a bis(2-hydroxyethyl)amino group, used in various industrial applications.
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
54628-38-5 |
|---|---|
分子式 |
C19H24N2O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
N-[3-[bis(2-hydroxyethyl)amino]-4-ethoxyphenyl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-18-9-8-16(14-17(18)21(10-12-22)11-13-23)20-19(24)15-6-4-3-5-7-15/h3-9,14,22-23H,2,10-13H2,1H3,(H,20,24) |
InChIキー |
ZQBIYPVHLZMNPB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


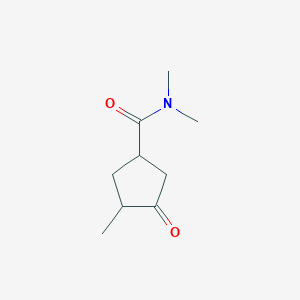
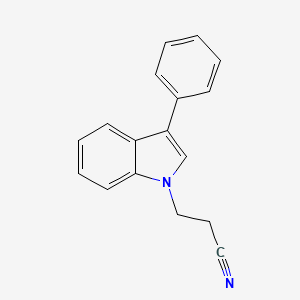
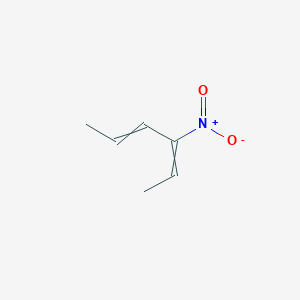
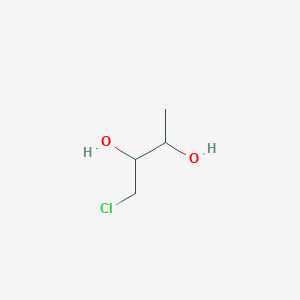
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

